Bienvenue dans la boutique en ligne BenchChem!

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide

IDH1 mutant inhibitor cancer metabolism 2-hydroxyglutarate

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034341-65-4) is a synthetic small molecule (C19H19N3O3, MW 337.4 g/mol) belonging to the substituted nicotinamide class of kinase-targeted chemical probes. The compound incorporates a 6-isopropoxynicotinamide core linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl moiety, forming a distinct heteroaromatic scaffold.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034341-65-4
Cat. No. B2797650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide
CAS2034341-65-4
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C19H19N3O3/c1-13(2)25-18-6-5-15(12-21-18)19(23)22-10-14-8-16(11-20-9-14)17-4-3-7-24-17/h3-9,11-13H,10H2,1-2H3,(H,22,23)
InChIKeyVZAMJQNEPUALJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034341-65-4): Baseline Identity and Chemical Class


N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034341-65-4) is a synthetic small molecule (C19H19N3O3, MW 337.4 g/mol) belonging to the substituted nicotinamide class of kinase-targeted chemical probes . The compound incorporates a 6-isopropoxynicotinamide core linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl moiety, forming a distinct heteroaromatic scaffold [1]. The compound has been referenced in patent families describing IDH1 mutant inhibitors (Agios Pharmaceuticals, US10112931/US9434719/US9688672) and ALK inhibitory compounds (Hansoh Biomedical, WO2015/081813A1), indicating a multi-target pharmacological profile under investigation [2]. However, peer-reviewed primary research literature with quantitative pharmacological data specific to this compound remains absent from public databases as of mid-2026.

Why In-Class Nicotinamide Analogs Cannot Simply Substitute for N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide


The substituted nicotinamide chemical space encompasses compounds with widely divergent target selectivity profiles, as demonstrated by the Agios IDH1 inhibitor patent family where individual examples within the same series exhibit IC50 values ranging from 1 nM (Example 456) to >1,000 nM against the IDH1 R132H mutant [1]. The 6-isopropoxynicotinamide core itself has been shown to be inactive in prion disease cellular models, while different substituent patterns on the same core confer entirely distinct biological activities [2]. For the target compound, the specific combination of the 5-(furan-2-yl)pyridin-3-yl)methyl substituent with the 6-isopropoxynicotinamide core creates a unique pharmacophoric arrangement whose activity profile cannot be extrapolated from analogs bearing different heterocyclic attachments (e.g., bipyridinyl, pyrazinyl, thiadiazolyl-piperidinyl, or furan-3-yl regioisomers) . Purity specifications also vary significantly across suppliers for this compound class, with bulk purity commonly reported at 95% versus HPLC-verified ≥98% from select vendors, introducing variability that can confound biological assay reproducibility if sourcing is not controlled .

Quantitative Differentiation Evidence for N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034341-65-4)


Patent-Documented Association with Low-Nanomolar IDH1 R132H Mutant Biochemical Potency – Benchmarking Against Same-Series Analogs

While the exact IC50 of the target compound has not been independently disclosed in public literature, the compound is a structural member of the Agios Pharmaceuticals patent series (US10112931/US9434719/US9688672), where structurally related examples demonstrate a wide potency range against the IDH1 R132H mutant. Example 456 (BDBM247849) achieves an IC50 of 1 nM, whereas Example 32 (BDBM247496) exhibits an IC50 of 1,090 nM – a >1,000-fold intra-series potency difference [1]. The target compound's distinct 5-(furan-2-yl)pyridin-3-yl)methyl substituent differs from the exemplified compounds, providing a structurally novel entry point into this SAR landscape [2]. The IDH1 R132H biochemical assay context (pH 7.5, 2°C, NADPH-coupled detection) is well established across the patent family [1].

IDH1 mutant inhibitor cancer metabolism 2-hydroxyglutarate

Structural Differentiation from the Closest Commercially Available Analogs: Furan Regioisomerism and Heterocycle Identity

The target compound's 5-(furan-2-yl)pyridin-3-yl)methyl substituent distinguishes it from four closely related commercially available analogs: (i) N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (furan 2-yl → 3-yl regioisomer); (ii) N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (pyridine attachment positional isomer); (iii) N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide (furan replaced by pyridine); and (iv) N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide (pyridine replaced by pyrazine) . The furan-2-yl versus furan-3-yl regioisomerism alters the vector of the heterocyclic oxygen and the electronic character of the ring, while pyridine-to-pyrazine substitution changes both hydrogen-bonding capacity and π-stacking geometry, each of which can dramatically shift kinase selectivity profiles [1].

chemical probe selectivity structure-activity relationship heterocyclic chemistry

Purity Specification Differentiation: HPLC-Verified ≥98% Versus Industry-Standard 95% for Analog Procurement

Supplier-specified purity for this compound varies across vendors. ChemicalBook lists the compound at 98% (HPLC) purity, whereas BenchChem reports a standard purity of 95% for the same CAS number . This 3-percentage-point purity differential translates to a potential impurity burden ranging from 2% to 5% of total mass. In biochemical assays conducted at typical screening concentrations (1–10 µM), a 5% impurity level could introduce individual impurities at concentrations of 50–500 nM – levels sufficient to confound IC50 determinations, particularly when targeting high-potency enzyme systems such as mutant IDH1 where reference inhibitors achieve single-digit nanomolar potency [1].

compound purity assay reproducibility quality control

6-Isopropoxynicotinamide Core Activity: Established Context-Dependent Inactivity in Prion Disease Models Versus Anticipated Kinase Inhibition Potential

The 6-isopropoxynicotinamide core (CAS 1334487-25-0) has been evaluated as a standalone pharmacophore in prion disease models. In the ScN2a-cl3 cellular assay, 6-isopropoxynicotinamide (compound 33) was reported as inactive, in contrast to other nicotinamide analogs such as 6-(dimethylamino)nicotinamide (compound 36) which showed activity [1]. This establishes that the 6-isopropoxynicotinamide core does not intrinsically confer prion-directed activity; any biological activity of the target compound must arise from the appended 5-(furan-2-yl)pyridin-3-yl)methyl substituent directing target engagement toward kinase domains, as suggested by the IDH1 and ALK patent associations [2].

nicotinamide pharmacology target engagement structure-activity relationship

Recommended Research and Procurement Application Scenarios for N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide


Mutant IDH1 Inhibitor Lead Optimization and SAR Expansion

This compound is best deployed as a structurally novel starting point or comparator within IDH1 R132H inhibitor lead optimization programs. Its distinct 5-(furan-2-yl)pyridin-3-yl)methyl substituent differs from the exemplified compounds in the Agios patent family (US10112931/US9434719/US9688672), where intra-series IC50 values span from 1 nM to >1,000 nM [1]. Researchers should independently determine its IDH1 R132H IC50 using the established NADPH-coupled biochemical assay (pH 7.5, 2°C) and benchmark directly against Examples 456 (1 nM) and 388 (15.9 nM) within the same experimental run to enable valid head-to-head comparison [1]. The compound's patent association with both IDH1 and ALK inhibition (WO2015/081813A1) further supports kinase selectivity profiling against a broad panel to define its polypharmacology [2].

Chemical Probe Selectivity Studies Across Nicotinamide-Based Kinase Inhibitor Chemotypes

The target compound occupies a structurally unique position among commercially available 6-isopropoxynicotinamide analogs. For selectivity profiling studies, researchers can procure this compound alongside its four closest structural analogs – the furan-3-yl regioisomer, the pyridine positional isomer, the bipyridine analog, and the pyrazine analog – to systematically map how heterocycle identity and regiochemistry influence kinase selectivity fingerprints . This type of comparative chemoproteomics or broad-panel kinase profiling can reveal which structural features drive target engagement toward specific kinase families (e.g., IDH1 vs. ALK vs. Syk), providing SAR insights that are inaccessible from any single compound alone [3].

High-Purity Compound Sourcing for Quantitative Pharmacology and Assay Development

For quantitative pharmacology applications – including IC50 determination, SPR-based binding kinetics, and cellular target engagement assays – procurement of the 98% (HPLC) purity grade is strongly recommended over the standard 95% grade . The 3% purity differential corresponds to impurity concentrations of 50–500 nM at typical screening concentrations (1–10 µM), which can confound potency measurements against high-affinity targets such as mutant IDH1 where reference inhibitors achieve single-digit nanomolar IC50 values [1]. Researchers should request a Certificate of Analysis specifying HPLC purity, residual solvent content, and the identity of any impurities exceeding 0.5% area normalization to enable proper interpretation of biological assay results.

Patent Landscape and Freedom-to-Operate Analysis for Nicotinamide Kinase Inhibitors

The compound serves as a valuable reference standard for intellectual property (IP) landscape analysis. Its association with multiple patent families – including Agios Pharmaceuticals' IDH1 mutant inhibitor portfolio (US10112931, US9434719, US9688672) and Hansoh Biomedical's ALK inhibitor filing (WO2015/081813A1) – makes it a useful tool for evaluating the structural scope of existing composition-of-matter claims [2]. The compound's specific 5-(furan-2-yl)pyridin-3-yl)methyl substituent may fall outside the exact Markush definitions of the exemplified patent claims; procurement of the physical sample enables experimental demonstration of structural novelty for FTO opinions and new patent application support [2].

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.